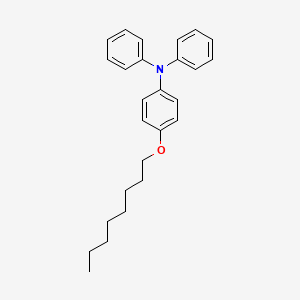

4-(octyloxy)-N,N-diphenylaniline

Description

Structure

3D Structure

Properties

CAS No. |

374630-28-1 |

|---|---|

Molecular Formula |

C26H31NO |

Molecular Weight |

373.5 g/mol |

IUPAC Name |

4-octoxy-N,N-diphenylaniline |

InChI |

InChI=1S/C26H31NO/c1-2-3-4-5-6-13-22-28-26-20-18-25(19-21-26)27(23-14-9-7-10-15-23)24-16-11-8-12-17-24/h7-12,14-21H,2-6,13,22H2,1H3 |

InChI Key |

VCVQPPYJWHKCFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Pathways and Precursor Chemistry of 4 Octyloxy N,n Diphenylaniline

Established Synthetic Methodologies for N,N-Diphenylaniline Derivatives

The creation of the N,N-diphenylaniline core of the target molecule relies on robust cross-coupling reactions that form C-N bonds. Palladium and copper-catalyzed methods are the most prominent and well-established approaches for this transformation.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a powerful and versatile method for the synthesis of aryl amines. rsc.orgwikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org For the synthesis of 4-(octyloxy)-N,N-diphenylaniline, this would typically involve the coupling of diphenylamine (B1679370) with a 4-octyloxy-substituted aryl halide (e.g., 1-bromo-4-(octyloxy)benzene or 1-iodo-4-(octyloxy)benzene).

The general catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the amine, followed by reductive elimination to yield the desired triarylamine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and BINAP often employed to facilitate the catalytic cycle. wikipedia.orgacs.org The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine.

Recent advancements in this field have led to the development of more efficient and environmentally friendly protocols. For instance, some Buchwald-Hartwig reactions can now be performed in water using specialized resin-supported palladium complexes, which allows for easier catalyst recycling and purification of the product. rsc.orgrsc.org Mechanochemical methods, using high-temperature ball-milling, have also emerged as a rapid and solvent-minimized approach for these couplings. acs.org

Copper-Mediated Coupling Reactions

Copper-mediated N-arylation, historically known as the Ullmann condensation, provides an alternative route to triarylamines. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures, using copper or a copper salt as a catalyst. wikipedia.org While traditional Ullmann conditions were often harsh, modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions.

In the context of synthesizing this compound, this would involve the reaction of diphenylamine with a 4-octyloxy-substituted aryl halide in the presence of a copper catalyst. The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. nih.gov Ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine can accelerate the reaction and improve yields. organic-chemistry.orgnih.gov

While the Buchwald-Hartwig amination is often favored for its broader substrate scope and milder conditions, copper-mediated couplings remain a valuable tool, particularly in specific industrial applications.

Functionalization Strategies for Octyloxyaryl Moieties

The introduction of the octyloxy group onto the aromatic framework is a critical step in the synthesis of the target molecule. This is typically achieved through the synthesis of an octyloxybenzene intermediate, followed by its incorporation into the final product.

Synthesis of Octyloxybenzene Intermediates

The most common method for preparing octyloxybenzene intermediates is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com For the synthesis of a precursor like 1-bromo-4-(octyloxy)benzene, this would involve the reaction of 4-bromophenol (B116583) with an octyl halide (e.g., 1-bromooctane) in the presence of a base like potassium carbonate or sodium hydride.

The reaction conditions for the Williamson ether synthesis are generally mild and the reaction is high-yielding. libretexts.org The choice of solvent can vary, with polar aprotic solvents like DMF or acetone (B3395972) being common. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases. utahtech.edu

Regioselective Introduction of the Octyloxy Group

To synthesize this compound, the octyloxy group must be introduced specifically at the para-position of the aniline (B41778) ring system. This regioselectivity can be achieved by starting with a precursor that already has a functional group at the 4-position which can then be converted to the aniline or coupled to the diphenylamine moiety.

One common strategy is to start with 4-aminophenol. The hydroxyl group can be alkylated with an octyl halide via the Williamson ether synthesis to form 4-octyloxyaniline. chemspider.com This intermediate can then be subjected to a double N-arylation reaction, for example, using a Buchwald-Hartwig coupling with two equivalents of an aryl halide like bromobenzene, to yield the final product.

Alternatively, one could start with a precursor like 4-nitrophenol. The hydroxyl group is first alkylated to give 1-(octyloxy)-4-nitrobenzene. The nitro group is then reduced to an amine to yield 4-octyloxyaniline. This aniline can then be coupled with aryl halides as described above.

Advanced Synthetic Techniques for Analogues and Derivatives

The core synthetic strategies for this compound can be adapted and expanded to create a variety of analogues and derivatives. Advanced synthetic methods offer greater efficiency, selectivity, and the ability to introduce diverse functional groups. adelaide.edu.au

For instance, instead of the stepwise construction, one-pot syntheses are being developed. A one-pot procedure for producing unsymmetrical triarylamines has been reported using a palladium-on-carbon (Pd/C) and p-toluenesulfonic acid (TsOH) hybrid relay catalyst. nih.gov This method utilizes cyclohexanones as arylation sources in a dehydrogenative aromatization strategy.

Furthermore, copper-catalyzed multicomponent reactions are emerging as powerful tools for the synthesis of complex nitrogen-containing molecules. nih.gov For example, copper-catalyzed reactions of diaryliodonium salts can be used to generate phenols and diaryl ethers in a one-pot operation under mild conditions. rsc.org These types of reactions could potentially be adapted for the synthesis of triarylamine derivatives.

The development of new ligands and catalysts continues to push the boundaries of C-N bond formation. For example, copper complexes with N,N,N-tridentate quinolinyl anilido-imine ligands have shown excellent catalytic activity in Chan-Lam coupling reactions, which are used to form carbon-heteroatom bonds. mdpi.com Such advanced catalytic systems could be employed for the efficient synthesis of a wide range of functionalized triarylamines, including analogues of this compound.

Molecular Engineering and Electronic Structure Performance Relationships of 4 Octyloxy N,n Diphenylaniline Systems

Rational Design Principles for Modulating Electronic and Optical Characteristics

The electronic and optical properties of 4-(octyloxy)-N,N-diphenylaniline and related TPA systems are not intrinsic to the core alone but are profoundly influenced by the nature and arrangement of peripheral chemical groups. Rational design involves the targeted modification of these groups to control molecular assembly, charge transport, and light-emission processes.

The octyloxy chain in this compound is a critical element for controlling the material's solid-state morphology and solubility. The length and branching of such alkyl chains play a pivotal role in dictating how molecules pack together in thin films, which in turn affects intermolecular electronic coupling and charge mobility.

Longer, linear alkyl chains, like the octyloxy group, can enhance solubility in organic solvents, which is crucial for solution-based processing of electronic devices. acs.org However, they can also induce different molecular arrangements. Studies on various organic compounds have shown that increasing the length of alkyl chains can significantly impact material properties. For instance, in some systems, lengthening the alkyl chain from four to eight carbons was found to lower the rate of degradation. nih.gov This suggests that the alkyl chain can shield the electroactive core from chemical attack.

Furthermore, the propeller-like, non-planar geometry of the TPA core can inherently prevent the strong π-π stacking that often leads to aggregation-caused quenching of fluorescence in planar molecules. acs.org The attached alkyl chains further modulate the intermolecular distances and packing motifs. This can be a decisive factor in the performance of organic photovoltaic cells, where even minor structural differences in alkyl substituents have been shown to induce significant shifts in open-circuit voltage. rsc.org The interplay between the bulky TPA headgroup and the flexible alkyl tail allows for fine-tuning of the thin-film morphology to optimize charge transport pathways and device performance.

The charge transfer (CT) characteristics of TPA-based molecules can be precisely manipulated through the introduction of electron-donating or electron-withdrawing substituents on the core aniline (B41778) ring or the peripheral phenyl groups. Triphenylamine (B166846) itself is a potent electron donor, a property that can be enhanced or modulated by substituents. icmol.es

Introducing a methoxy (B1213986) group onto the triphenylamine core, for example, increases the electron-donating capacity of the donor unit. rsc.org This increased donor strength can narrow the energy gap of the molecule, leading to a redshift in its emission spectrum. rsc.org Conversely, attaching electron-withdrawing groups, such as halogens, can alter the electronic configuration and enhance intermolecular interactions. rsc.org

The position of the substituent is also critical. Placing substituents at different positions on the phenyl rings can steer the charge transfer pathways. For example, installing a TPA group onto a phosphorus center has been shown to create materials with lateral charge-transfer ability, which can be further manipulated by alkylation. nih.gov In donor-acceptor (D-A) systems, where TPA acts as the donor, the nature of the acceptor and the linking π-spacer can be modified to control the degree of charge transfer in the excited state. acs.org This precise control over intramolecular charge transfer (ICT) is fundamental to designing molecules for specific applications like organic light-emitting diodes (OLEDs) and sensors.

Hybridized Local and Charge Transfer (HLCT) Design Strategies

A sophisticated approach to designing highly efficient fluorescent materials involves creating molecules that possess a hybridized local and charge transfer (HLCT) excited state. rsc.org This strategy is particularly effective for TPA-based systems and aims to overcome the limitations of traditional fluorophores by enabling the utilization of both singlet and triplet excitons. rsc.orgbohrium.com

In a typical HLCT molecule, the structure consists of a donor unit (like TPA) and an acceptor unit, creating a D-A architecture. rsc.org The excited state of such a molecule is a hybrid of a locally excited (LE) state, confined to either the donor or acceptor, and a charge-transfer (CT) state, where an electron moves from the donor to the acceptor. bohrium.com The strong absorption band at lower wavelengths (around 317 nm in one benzothiadiazole/triphenylamine system) can be assigned to the π–π* transition of the LE state, while the band at higher wavelengths (around 462 nm) is attributed to the ICT from the TPA donor to the acceptor. rsc.org

The key to a successful HLCT design is to ensure close energy levels between the first singlet excited state (S₁) and a higher triplet excited state (T₂). bohrium.com This energetic alignment facilitates a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons can be converted into emissive singlet excitons, dramatically increasing the theoretical maximum internal quantum efficiency of a fluorescent OLED. bohrium.comresearchgate.net The degree of hybridization and the energy landscape of the excited states can be tuned by molecular design, for instance, by adjusting the torsional angle between the donor and acceptor units. bohrium.com Studies on triphenylamine–benzothiazole derivatives have confirmed that the formation of LE and twisted intramolecular charge-transfer (TICT) states is highly dependent on solvent polarity, which alters the photophysical properties. acs.org

Table 1: Photophysical Properties of Triphenylamine–Benzothiazole Derivatives in Different Solvents

| Compound | Solvent | Absorption λₘₐₓ (nm) | Fluorescence λₘₐₓ (nm) | Quantum Yield (Φf) |

| 1 | Toluene | 380 | 443 | 0.49 |

| THF | 382 | 455 | 0.44 | |

| DMF | 385 | 530 | 0.04 | |

| 2 | Toluene | 382 | 450 | 0.65 |

| THF | 385 | 467 | 0.58 | |

| DMF | 388 | 545 | 0.05 |

Data compiled from photophysical studies on triphenylamine-benzothiazole derivatives. acs.org Compound 1 is N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine and Compound 2 is N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-N-phenylbenzenamine. The large shift in fluorescence in the polar solvent DMF suggests the formation of a TICT state. acs.org

Exciton (B1674681) Management and Triplet State Manipulation in Aniline-Based Chromophores

Efficient management of excitons is paramount for high-performance OLEDs. In conventional fluorescent materials, only the 25% of excitons generated as singlets can emit light, while the 75% generated as non-emissive triplets are wasted. Aniline-based chromophores designed with HLCT character provide a pathway to harvest these dark triplet excitons. rsc.orgbohrium.com

The mechanism relies on the manipulation of triplet states. In well-designed HLCT molecules, the energy gap between the lowest triplet state (T₁) and the next highest triplet state (T₂) is large, which inhibits non-radiative internal conversion between them. bohrium.com Simultaneously, the energy of T₂ is engineered to be very close to the S₁ state. bohrium.com This small S₁-T₂ energy gap promotes the RISC process, sometimes referred to as a "hot exciton" channel, allowing triplet excitons in the T₂ state to cross over to the emissive S₁ state. bohrium.comresearchgate.net

Molecular engineering plays a crucial role in optimizing this process. For instance, introducing phenyl rings as π-spacers in a D-A structure can enhance the LE character, leading to a faster radiative decay rate, while also promoting intermolecular interactions that suppress non-radiative decay pathways. rsc.org This combination can result in exceptionally high solid-state fluorescence efficiency. OLEDs fabricated from such materials have demonstrated remarkable performance. Non-doped OLEDs based on a specific HLCT emitter achieved a maximum external quantum efficiency (EQE) of 17.8%, while doped devices reached an EQE of up to 19.5%, showcasing the effectiveness of triplet exciton harvesting. rsc.org

Table 2: Performance of an OLED Based on a Benzothiadiazole/Triphenylamine HLCT Emitter

| Device Parameter | Value |

| Emission Peak (λEL) | 651 nm (Red) |

| CIE Coordinates (x, y) | (0.63, 0.36) |

| Maximum EQE (EQEₘₐₓ) | 1.35% |

| Maximum Luminance (Lₘₐₓ) | 2831 cd m⁻² |

Data from a non-doped, solution-processed OLED using a hyper-structured molecular emitter based on a benzothiadiazole/triphenylamine HLCT unit. rsc.org

In-depth Analysis of this compound in Advanced Organic Electronic Devices

The inquiry sought a thorough examination of this compound's function as a hole-transporting material (HTM) in PSCs, including its performance metrics, its potential in dopant-free architectures, and its role as a hole injection/transport layer in OLEDs. Additionally, the request specified an analysis of its applications as an emitter and host component in OLEDs, with a focus on deep-blue, white, and near-infrared electroluminescence.

The absence of specific research findings for this compound prevents a detailed and scientifically accurate discussion on the topics outlined. The fields of organic electronics, particularly PSCs and OLEDs, are characterized by rapid innovation and the development of a vast array of novel materials. While many triphenylamine derivatives are indeed explored for their hole-transporting and emissive properties, it appears that this compound has not been a significant focus of published research to date, or may be a very recently synthesized compound with research yet to be disseminated.

Therefore, it is not possible to provide the requested article with the required detailed research findings, data tables, and scientifically accurate content for each specified section and subsection. Any attempt to do so would be speculative and would not adhere to the high standards of accuracy and evidence-based reporting required for scientific and technical topics.

Despite a comprehensive search for scientific literature and data, information specifically detailing the applications of the chemical compound “this compound” in the requested areas of advanced organic electronic devices could not be located. Research findings and data tables pertaining to its role in exciplex formation, charge confinement strategies, or as an active material in organic photovoltaic (OPV) devices, including donor/acceptor engineering in polymer solar cells and small molecule applications in bulk heterojunction architectures, are not available in the public domain based on the conducted searches.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content as per the provided outline and instructions. The compound may not be a widely studied material for these specific applications, or it may be investigated under different nomenclature that is not readily accessible.

Computational and Theoretical Elucidations of 4 Octyloxy N,n Diphenylaniline Derivatives

Quantum Chemical Investigations of Electronic Band Structure (HOMO-LUMO Profiles)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic band structure of organic molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial frontier molecular orbitals that dictate the electronic and optical properties of a material. The energy of the HOMO level is related to the ionization potential and reflects the molecule's ability to donate an electron (hole-transporting capability), while the LUMO energy level is associated with the electron affinity and indicates its electron-accepting ability. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's stability, color, and excitonic properties.

For triphenylamine (B166846) derivatives, the HOMO is typically localized on the nitrogen atom and the phenyl rings of the TPA core, which is rich in electrons. The introduction of an electron-donating group, such as an octyloxy chain at the para position of one of the phenyl rings, is expected to raise the HOMO energy level. This elevation of the HOMO level generally leads to a smaller energy barrier for hole injection from the anode in an electronic device, thereby improving device efficiency. Conversely, the LUMO is generally distributed over the entire molecule.

Studies on similar alkoxy-substituted triphenylamine derivatives have shown that the length of the alkyl chain in the alkoxy group has a relatively minor effect on the HOMO and LUMO energy levels. However, the presence of the oxygen atom directly attached to the phenyl ring significantly perturbs the electronic structure compared to an unsubstituted TPA molecule.

To illustrate the typical electronic properties of such compounds, the following table presents calculated HOMO, LUMO, and gap energies for a model compound, 4-methoxy-N,N-diphenylaniline, which is structurally similar to 4-(octyloxy)-N,N-diphenylaniline. These values are often calculated in the gas phase and in different solvent environments to understand the impact of the surrounding medium.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Gap (ΔE) (eV) |

| 4-methoxy-N,N-diphenylaniline (in vacuum) | B3LYP/6-31G(d) | -5.12 | -1.25 | 3.87 |

| 4-methoxy-N,N-diphenylaniline (in Toluene) | B3LYP/6-31G(d) | -5.10 | -1.28 | 3.82 |

Note: The data in this table is representative and based on typical values found in the literature for structurally similar compounds. Actual values for this compound may vary.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the excited-state properties of molecules, including their absorption and emission spectra. By simulating the electronic transitions between the ground and excited states, TD-DFT can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions (e.g., π-π* or n-π*).

For this compound and its derivatives, the lowest energy electronic transition is typically a HOMO to LUMO transition, which corresponds to the absorption of a photon and the creation of an exciton (B1674681). This transition is crucial for the operation of photodetectors and photovoltaic cells. The nature of this transition is generally characterized as a π-π* transition, involving the delocalized π-electron system of the triphenylamine core. The electron-donating octyloxy group can cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted triphenylamine, which is beneficial for light-harvesting applications.

TD-DFT calculations can also provide insights into the fluorescence properties of these molecules. Following photoexcitation, the molecule can relax to the ground state by emitting a photon. The energy of this emitted photon is typically lower than the absorbed photon, a phenomenon known as the Stokes shift. A smaller Stokes shift is often desirable as it indicates a smaller loss of energy during the emission process.

The table below presents representative data from TD-DFT calculations on a model triphenylamine derivative, illustrating the predicted absorption wavelengths and oscillator strengths, which is a measure of the intensity of the transition.

| Compound | Solvent | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 4-methoxy-N,N-diphenylaniline | Toluene | 310 | 0.25 | HOMO -> LUMO |

Note: The data in this table is representative and based on typical values found in the literature for structurally similar compounds. Actual values for this compound may vary.

Theoretical Modeling of Charge Carrier Mobility and Transport Dynamics

The charge carrier mobility is a key parameter that determines the performance of organic electronic devices. It quantifies how quickly charge carriers (holes or electrons) move through the material under the influence of an electric field. For hole-transporting materials like this compound, a high hole mobility is essential for efficient device operation.

Theoretical modeling of charge carrier mobility in disordered organic solids, such as amorphous thin films of triphenylamine derivatives, is typically approached using Marcus theory of electron transfer. This theory describes charge hopping between adjacent molecules as a thermally activated process. The hopping rate depends on two key parameters: the electronic coupling (or transfer integral) between the molecules and the reorganization energy.

The electronic coupling is a measure of the orbital overlap between neighboring molecules and is highly sensitive to their relative orientation and distance. The reorganization energy has two components: an internal component related to the geometric relaxation of the molecule upon gaining or losing a charge, and an external component related to the polarization of the surrounding medium. Lower reorganization energies and higher electronic couplings lead to higher charge carrier mobilities.

Computational studies on triphenylamine derivatives have shown that the bulky, propeller-like shape of the TPA core can hinder close packing, which may limit the electronic coupling. However, the presence of long alkyl chains like the octyloxy group can influence the molecular packing and morphology of the thin film, which in turn affects the charge transport pathways and mobility. While the octyloxy group itself is not directly involved in the charge transport, it can play a crucial role in determining the solid-state arrangement of the molecules.

The following table provides representative calculated values for reorganization energy and electronic coupling for a model triphenylamine system.

| Parameter | Value |

| Hole Reorganization Energy (λh) | ~0.2 - 0.3 eV |

| Electronic Coupling (V) | ~10 - 50 meV |

Note: These values are typical ranges found in the literature for triphenylamine-based materials and are highly dependent on the specific molecular packing.

Computational Analysis of Interfacial Energetics and Exciton Behavior

In multi-layered organic electronic devices, the interfaces between different organic materials play a critical role in device performance. The alignment of the energy levels (HOMO and LUMO) at the interface between the hole-transporting layer and the emissive layer (in an OLED) or the donor and acceptor layers (in an OPV) governs the efficiency of charge injection, transport, and recombination.

Computational analysis of interfacial energetics involves calculating the electronic properties of the individual materials and then modeling the interface to understand how the energy levels align. For a device utilizing this compound as the HTL, it is crucial that its HOMO level is well-aligned with the HOMO level of the adjacent emissive or donor material to ensure efficient hole transfer. A significant energy barrier at the interface would impede this process and lead to poor device performance.

Furthermore, at the interface, excitons can be formed. In OPVs, the dissociation of these excitons into free charge carriers at the donor-acceptor interface is the primary mechanism of photocurrent generation. In OLEDs, the recombination of electrons and holes at or near the interface of the electron-transporting and hole-transporting layers leads to the formation of excitons, which then decay radiatively to produce light.

Theoretical models can be used to study the behavior of these interfacial excitons, including their binding energy and their probability of dissociation or recombination. The properties of the interface, such as its morphology and the presence of any interfacial electronic states, can significantly influence these processes. The octyloxy chain of this compound, while not electronically active in the charge transport process itself, can influence the morphology of the interface and thus indirectly affect the exciton dynamics.

Future Research Directions and Translational Perspectives

Advanced Molecular Engineering for Multifunctional Organic Semiconductors

The core structure of 4-(octyloxy)-N,N-diphenylaniline serves as a versatile platform for advanced molecular engineering. The goal is to create multifunctional organic semiconductors with tailored properties. scispace.com By strategically modifying the molecular architecture, researchers can fine-tune the material's electronic and physical characteristics to meet the specific demands of various applications. scispace.comrsc.org

Future research will likely focus on:

Modulating Energy Levels: Fine-tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for efficient charge transfer in devices like PSCs. researchgate.netalfachemch.com This can be achieved by introducing different electron-donating or electron-withdrawing groups to the diphenylamine (B1679370) core or the phenyl rings.

Enhancing Charge Carrier Mobility: The mobility of holes through the material is a key determinant of device performance. alfachemch.com Molecular engineering strategies may involve creating more ordered molecular packing in the solid state to facilitate efficient charge transport. rsc.org

Improving Thermal and Photochemical Stability: For long-term device stability, the material must withstand heat and light without degrading. alfachemch.com Introducing bulky side groups or creating more rigid molecular structures can enhance the material's robustness. scispace.com

Development of Solution-Processable and Large-Area Device Architectures

A major advantage of organic semiconductors is their potential for low-cost, large-area fabrication through solution-based techniques like spin-coating, blade-coating, and inkjet printing. bohrium.comrsc.orgresearchgate.net The octyloxy chain in this compound enhances its solubility, making it suitable for these methods.

Future efforts in this area will concentrate on:

Optimizing Ink Formulations: Developing stable and reliable ink formulations of this compound and its derivatives is essential for uniform and defect-free film deposition over large areas.

Controlling Film Morphology: The performance of solution-processed devices is highly dependent on the morphology of the active layer. epfl.ch Research will focus on controlling the crystallization and self-assembly of the molecules during the coating and drying processes to achieve optimal film structures.

Roll-to-Roll (R2R) Processing: The ultimate goal for large-scale production is the implementation of R2R processing. This will require the development of materials and processes that are compatible with this high-throughput manufacturing technique. rsc.org

Integration of this compound Derivatives in Hybrid Organic-Inorganic Systems

The interface between organic and inorganic materials is a critical area in many modern electronic devices. nih.gov this compound and its derivatives are prime candidates for use in hybrid systems, particularly in perovskite solar cells, where they act as a hole transport layer in contact with the inorganic perovskite absorber. researchgate.netalfachemch.comnih.gov

Key research directions include:

Interface Engineering: Modifying the surface of the inorganic material or the structure of the organic molecule to ensure favorable energy level alignment and minimize charge recombination at the interface is crucial for high device efficiency. nih.gov

Passivation of Defects: Derivatives of this compound can be designed to passivate defects at the surface of the perovskite layer, which are often a source of performance loss and instability. mdpi.com

Novel Hybrid Devices: Exploring the use of these organic materials in combination with other inorganic semiconductors, such as quantum dots or metal oxides, could lead to the development of new types of photodetectors, LEDs, and sensors. nih.gov

Sustainable Synthesis and Scalability Considerations

As the demand for organic electronic materials grows, so does the need for sustainable and scalable synthesis methods. The current production of many high-performance organic semiconductors can be complex and costly. alfachemch.com

Future research will address:

Greener Synthetic Routes: Developing synthetic pathways that use less hazardous reagents, generate less waste, and are more energy-efficient. This includes exploring catalytic methods and flow chemistry.

Process Optimization for Scale-Up: Translating laboratory-scale synthesis to industrial-scale production requires careful optimization of reaction conditions and purification methods to ensure consistent quality and high yields.

Q & A

Q. What are the optimal synthetic routes for 4-(octyloxy)-N,N-diphenylaniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of aryloxy-substituted triphenylamine derivatives typically involves Ullmann coupling or Buchwald-Hartwig amination. For example, analogous compounds like 4-bromo-4'-(diphenylamino)biphenyl are synthesized via cross-coupling reactions between halogenated precursors (e.g., 4,4'-dibromobiphenyl) and diphenylamine, achieving yields of 68–82% depending on the halogen leaving group (bromine vs. iodine) and catalyst system . For this compound, a plausible route involves:

Alkylation : Reacting 4-hydroxy-N,N-diphenylaniline with 1-bromooctane under basic conditions (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–120°C.

Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients to remove unreacted starting materials and byproducts.

Q. Key Factors Affecting Yield :

- Catalyst choice : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency.

- Solvent polarity : High-polarity solvents enhance nucleophilicity but may increase side reactions.

- Temperature : Elevated temperatures (≥100°C) accelerate reaction kinetics but risk decomposition.

Table 1 : Comparison of Synthetic Routes for Analogous Compounds

| Precursor | Catalyst System | Yield | Reference |

|---|---|---|---|

| 4,4'-Dibromobiphenyl | Pd(OAc)₂, Xantphos | 82% | |

| 4-Bromo-4'-iodobiphenyl | CuI, 1,10-phenanthroline | 68% |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 6.8–7.4 ppm (aromatic protons), δ 3.8–4.0 ppm (octyloxy -OCH₂-), and δ 0.8–1.7 ppm (aliphatic chain).

- ¹³C NMR : Signals for quaternary carbons (N-Ph, ~148 ppm) and ether oxygen-linked carbons (~68 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peak ([M+H]⁺) with exact mass matching C₂₆H₃₁NO (theoretical MW: 373.24).

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using hexane/ethyl acetate (8:2) as the mobile phase; Rf ≈ 0.5–0.6 .

- Elemental Analysis : Validates C, H, N, and O percentages within ±0.3% of theoretical values.

Q. What purification strategies effectively isolate this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Partition between dichloromethane and water to remove inorganic salts.

- Column Chromatography : Use silica gel with a gradient elution (hexane → hexane/ethyl acetate 9:1) to separate the target compound from unreacted diphenylamine or octyl bromide.

- Recrystallization : Dissolve in hot ethanol and cool to 4°C to obtain crystalline product (purity >98%) .

Advanced Research Questions

Q. How can the electroluminescent properties of this compound be experimentally characterized for OLED applications?

Methodological Answer:

- Fabrication of OLED Devices : Spin-coat the compound as a hole-transport layer (HTL) on ITO glass, followed by thermal evaporation of emissive and cathode layers (e.g., Al/LiF).

- Performance Metrics :

- Current Density-Voltage-Luminance (J-V-L) : Measure efficiency (cd/A) and turn-on voltage.

- Electroluminescence (EL) Spectroscopy : Record emission spectra (λmax ~450–500 nm for blue-emitting materials).

- Comparative Studies : Replace this compound with structurally similar compounds (e.g., 4-(anthracen-9-yl)-N,N-diphenylaniline) to assess π-conjugation effects on charge transport .

Key Finding : Derivatives with twisted D–A (donor-acceptor) segments exhibit hybridized local and charge-transfer (HLCT) states, enhancing singlet exciton utilization .

Q. How do density functional theory (DFT) calculations predict the optoelectronic behavior of this compound?

Methodological Answer:

- Geometry Optimization : Use B3LYP/6-31G(d) to minimize ground-state energy and calculate HOMO/LUMO levels.

- Excited-State Analysis : Time-dependent DFT (TD-DFT) predicts absorption/emission wavelengths and charge-transfer characteristics.

- Twist Angle Analysis : The dihedral angle between the octyloxy-substituted phenyl ring and diphenylamine core (e.g., ~30–40°) influences CT component dominance in HLCT states .

Table 2 : DFT-Predicted Properties for Analogous Compounds

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Reference |

|---|---|---|---|---|

| 4-(Anthracen-9-yl)-N,N-diphenylaniline | -5.2 | -2.1 | 3.1 | |

| 4-(Phenanthren-9-yl)-N,N-diphenylaniline | -5.0 | -2.0 | 3.0 |

Q. How should researchers resolve contradictions in synthetic yield data across different methodologies?

Methodological Answer:

- Control Experiments : Replicate reactions under identical conditions (catalyst, solvent, temperature) to isolate variables.

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., dehalogenated intermediates or oligomers).

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to determine rate-limiting steps. For example, iodine-based precursors (e.g., 4-bromo-4'-iodobiphenyl) may exhibit slower kinetics due to steric hindrance, reducing yields compared to dibromo analogs .

Recommendation : Optimize ligand-catalyst combinations (e.g., Pd/Xantphos vs. Cu/phenanthroline) to balance reactivity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.